2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride
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Overview
Description
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C16H31N It is known for its unique structure, which includes two cyclohexyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine typically involves the reaction of cyclohexylamine with 2-cyclohexylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to isolate the pure compound. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexyl derivatives with reduced functional groups.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with one cyclohexyl group.
2-cyclohexylethylamine: Contains a single cyclohexyl group attached to an ethylamine backbone.
N-cyclohexyl-N-methylamine: Features a cyclohexyl group and a methyl group attached to the amine nitrogen.
Uniqueness
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine is unique due to its dual cyclohexyl groups, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for applications requiring specific steric and electronic characteristics.
Properties
CAS No. |
93152-95-5 |
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Molecular Formula |
C16H32ClN |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H31N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h15-17H,1-14H2;1H |
InChI Key |
AUTUXWXLILNUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNCCC2CCCCC2.Cl |
Origin of Product |
United States |
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